1-(3-Fluoro-4-methoxyphenyl)propan-2-one
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO2. It is a derivative of phenylpropanone, characterized by the presence of a fluoro and a methoxy group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-4-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 3-Fluoro-4-methoxybenzoic acid.
Reduction: 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic ketones.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)propan-2-one: Lacks the fluoro group, which may result in different reactivity and biological activity.
1-(3-Chloro-4-methoxyphenyl)propan-2-one: The chloro group can influence the compound’s electronic properties and reactivity compared to the fluoro derivative.
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one: The hydroxy group can significantly alter the compound’s solubility and hydrogen bonding interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMYYXIMWVCARJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2357-79-1 | |
Record name | 1-(3-fluoro-4-methoxyphenyl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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